![molecular formula C9H12N4O2 B1198810 1,3,7,8-四甲基黄嘌呤 CAS No. 832-66-6](/img/structure/B1198810.png)
1,3,7,8-四甲基黄嘌呤
描述
PMID28870136-Compound-36 是一种由圣裘德儿童研究医院开发的小分子药物。它是一种选择性且不可逆的布鲁顿酪氨酸激酶小分子抑制剂。 该化合物正在研究其治疗类风湿关节炎的潜力,并在疾病的临床前模型中显示出有效性 .
科学研究应用
PMID28870136-Compound-36 具有广泛的科学研究应用。在化学领域,它被用作研究布鲁顿酪氨酸激酶抑制的工具。在生物学领域,它被用于研究布鲁顿酪氨酸激酶在细胞信号传导和增殖中的作用。在医学领域,它正在研究其治疗类风湿关节炎和其他涉及布鲁顿酪氨酸激酶的疾病的潜力。 在工业领域,它可用于开发针对布鲁顿酪氨酸激酶的新药 .
作用机制
PMID28870136-Compound-36 通过选择性且不可逆地抑制布鲁顿酪氨酸激酶发挥作用。这种抑制阻止了参与细胞增殖和存活的下游信号通路激活。 该化合物的分子靶标包括布鲁顿酪氨酸激酶和其他相关激酶 .
生化分析
Biochemical Properties
1,3,7,8-Tetramethylxanthine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with adenosine receptors, where 1,3,7,8-Tetramethylxanthine acts as an antagonist. This interaction prevents the binding of adenosine, leading to increased neuronal activity and alertness. Additionally, 1,3,7,8-Tetramethylxanthine inhibits phosphodiesterase enzymes, resulting in elevated levels of cyclic adenosine monophosphate (cAMP) within cells .
Cellular Effects
1,3,7,8-Tetramethylxanthine influences various cellular processes. It enhances cell signaling pathways by increasing cAMP levels, which in turn activates protein kinase A (PKA). This activation leads to changes in gene expression and cellular metabolism. In neurons, 1,3,7,8-Tetramethylxanthine promotes the release of neurotransmitters such as dopamine and norepinephrine, thereby enhancing cognitive function and mood .
Molecular Mechanism
At the molecular level, 1,3,7,8-Tetramethylxanthine exerts its effects through several mechanisms. It binds to adenosine receptors, blocking their inhibitory effects on neurotransmitter release. This binding increases neuronal firing and neurotransmitter release. Additionally, 1,3,7,8-Tetramethylxanthine inhibits phosphodiesterase enzymes, preventing the breakdown of cAMP. The elevated cAMP levels activate PKA, leading to phosphorylation of various target proteins and subsequent changes in cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3,7,8-Tetramethylxanthine can vary over time. The compound is relatively stable, but its effects may diminish with prolonged exposure due to receptor desensitization. Studies have shown that repeated administration of 1,3,7,8-Tetramethylxanthine can lead to tolerance, where higher doses are required to achieve the same effects. Long-term exposure may also result in changes in gene expression and cellular adaptation .
Dosage Effects in Animal Models
The effects of 1,3,7,8-Tetramethylxanthine in animal models vary with dosage. At low doses, it enhances cognitive function and alertness without significant adverse effects. At high doses, 1,3,7,8-Tetramethylxanthine can cause toxicity, including symptoms such as restlessness, tremors, and increased heart rate. The threshold for toxic effects varies among different animal species, and careful dosage management is essential in experimental settings .
Metabolic Pathways
1,3,7,8-Tetramethylxanthine is metabolized primarily in the liver. It undergoes demethylation and oxidation reactions catalyzed by cytochrome P450 enzymes. The primary metabolites include 1,3,7-trimethylxanthine and 1,3,8-trimethylxanthine. These metabolites are further broken down and excreted in the urine. The metabolic pathways of 1,3,7,8-Tetramethylxanthine are similar to those of caffeine, with some variations in the specific enzymes involved .
Transport and Distribution
Within cells, 1,3,7,8-Tetramethylxanthine is transported and distributed through passive diffusion and active transport mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound is also distributed to various tissues, including the liver, kidneys, and muscles. Transporters such as organic cation transporters may facilitate its uptake into cells .
Subcellular Localization
1,3,7,8-Tetramethylxanthine is primarily localized in the cytoplasm and nucleus of cells. It can interact with nuclear receptors and influence gene expression. Post-translational modifications, such as phosphorylation, may affect its localization and activity. The compound’s ability to modulate cAMP levels also impacts its subcellular distribution and function .
准备方法
PMID28870136-Compound-36 的制备涉及多种合成路线和反应条件。一种方法包括将溶剂、氮源、羰基化合物和催化剂添加到高压反应釜中。 通入氢气直至压力达到 0.1-3.0 MPa,反应温度控制在 30-180 摄氏度,反应时间为 0.1-36 小时 . 工业生产方法可能涉及类似步骤,但规模更大,条件优化以提高产率和纯度。
化学反应分析
PMID28870136-Compound-36 会经历各种化学反应,包括氧化、还原和取代。这些反应中常用的试剂和条件包括氢气、催化剂以及控制的温度和压力。 这些反应形成的主要产物取决于所用试剂和条件的具体情况 .
相似化合物的比较
PMID28870136-Compound-36 在选择性和不可逆抑制布鲁顿酪氨酸激酶方面具有独特之处。类似的化合物包括布鲁顿酪氨酸激酶的其他抑制剂,例如 PMID28870136-Compound-37 和 PMID28870136-Compound-38。 这些化合物可能具有不同的选择性特征和作用机制,但它们都靶向布鲁顿酪氨酸激酶 .
生物活性
1,3,7,8-Tetramethylxanthine, commonly known as caffeine, is a methylated xanthine derivative that exhibits a wide range of biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
1,3,7,8-Tetramethylxanthine (C9H12N4O2) is a dimethylated derivative of xanthine. Its structural formula is:
This compound is characterized by four methyl groups attached to the xanthine backbone, which significantly influences its pharmacological properties.
Caffeine primarily acts as an adenosine receptor antagonist , particularly at the A1 and A2A receptors. This antagonism leads to increased levels of cyclic adenosine monophosphate (cAMP) in cells, enhancing neurotransmitter release and promoting various physiological effects:
- Central Nervous System Stimulation : Caffeine enhances alertness and reduces fatigue by blocking adenosine's inhibitory effects on neuronal activity .
- Cardiovascular Effects : It increases heart rate and myocardial contractility through its action on cardiac adenosine receptors .
- Metabolic Effects : Caffeine has been shown to enhance lipolysis and increase metabolic rate, contributing to weight management strategies .
1. Neuroprotective Effects
Research indicates that caffeine may have neuroprotective properties against neurodegenerative diseases such as Parkinson's and Alzheimer's. Studies suggest that caffeine consumption is associated with a reduced risk of developing these conditions due to its ability to block adenosine receptors that may promote neuroinflammation .
2. Anti-inflammatory Properties
Caffeine may exacerbate acute inflammatory liver injury by weakening immunosuppressive mechanisms. In experimental models, caffeine administration has been shown to influence cytokine production and liver enzyme levels during inflammatory responses .
3. Cardiovascular Impact
Caffeine consumption can lead to increased heart rate and blood pressure in sensitive individuals. However, moderate intake has been associated with protective cardiovascular effects in some populations due to its antioxidant properties .
Case Studies
Case Study 1: Caffeine Overdose
A notable case involved a healthy individual who ingested 5000 mg of caffeine accidentally. The patient exhibited severe symptoms such as polymorphic broad complex QRS tachycardia and metabolic acidosis. This case highlights the potential dangers of excessive caffeine consumption and the importance of understanding individual tolerance levels .
Case Study 2: Caffeine and Liver Injury
In a study involving mice subjected to liver inflammation models, caffeine was administered prior to inducing liver injury. Results indicated that caffeine exacerbated liver damage as evidenced by increased serum transaminase levels and histological changes in liver tissue .
Summary of Biological Activities
Biological Activity | Description |
---|---|
Neuroprotection | Reduces risk of neurodegenerative diseases through adenosine receptor blockade |
Anti-inflammatory | Can exacerbate liver injury under certain conditions |
Cardiovascular effects | Increases heart rate; potential protective effects at moderate doses |
Metabolic enhancement | Increases metabolic rate and promotes lipolysis |
属性
IUPAC Name |
1,3,7,8-tetramethylpurine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2/c1-5-10-7-6(11(5)2)8(14)13(4)9(15)12(7)3/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHHOHMIVKIHMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70232215 | |
Record name | 1-Methylcaffeine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70232215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
832-66-6 | |
Record name | 3,7-Dihydro-1,3,7,8-tetramethyl-1H-purine-2,6-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=832-66-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methylcaffeine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000832666 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methylcaffeine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70232215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。